BenchChemオンラインストアへようこそ!

4-Cyclopropyl-3-fluoropyrrolidine-3-carboxylic acid;hydrochloride

Solid-phase peptide synthesis Amide coupling Building block handling

Select this hydrochloride salt (CAS 2402839-03-4) over the free base to eliminate hygroscopicity, variable stoichiometry, and batch-dependent solubility issues during amide coupling or N-functionalization. The 3-fluoro-3-carboxylic acid architecture provides the quaternary carbon essential for potent DPP-IV inhibition (US Patent 7,625,939), while the 4-cyclopropyl group confers conformational constraint and metabolic shielding. This scaffold also enables CCR5 antagonist development (US Patent 6,362,201). The HCl salt ensures reproducible coupling stoichiometry for focused library synthesis. For stereochemically defined campaigns, the corresponding (3S,4S) and (3R,4R) enantiopure building blocks are also available.

Molecular Formula C8H13ClFNO2
Molecular Weight 209.65
CAS No. 2402839-03-4
Cat. No. B2696962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-3-fluoropyrrolidine-3-carboxylic acid;hydrochloride
CAS2402839-03-4
Molecular FormulaC8H13ClFNO2
Molecular Weight209.65
Structural Identifiers
SMILESC1CC1C2CNCC2(C(=O)O)F.Cl
InChIInChI=1S/C8H12FNO2.ClH/c9-8(7(11)12)4-10-3-6(8)5-1-2-5;/h5-6,10H,1-4H2,(H,11,12);1H
InChIKeyJIDBREIVFUVVOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclopropyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride (CAS 2402839-03-4): Procurement-Grade Characterization for Medicinal Chemistry


4-Cyclopropyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride (CAS 2402839-03-4) is a chiral, densely functionalized pyrrolidine building block bearing a quaternary 3-fluoro-3-carboxylic acid center and a 4-cyclopropyl substituent, supplied as the hydrochloride salt . Its molecular formula is C₈H₁₃ClFNO₂ with a molecular weight of 209.65 g/mol . The compound occupies a strategic intersection of two well-validated medicinal chemistry design principles: the conformational constraint and metabolic shielding conferred by the cyclopropyl ring [1], and the electronic modulation of basicity, lipophilicity, and metabolic stability imparted by the fluorine atom adjacent to the carboxylic acid .

Procurement Risk Alert: Why 4-Cyclopropyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride Cannot Be Replaced by In-Class Analogs


Substituting this compound with the free base (CAS 2020761-80-0) introduces uncontrolled hygroscopicity, variable stoichiometry in salt-forming reactions, and batch-dependent solubility that complicate reproducible amide coupling or N-functionalization steps . Replacing the 4-cyclopropyl group with hydrogen (i.e., 3-fluoropyrrolidine-3-carboxylic acid, CAS 1228634-93-2) removes the conformational constraint and the metabolic shielding benefits that the cyclopropyl ring confers on downstream drug candidates [1]. Omitting the 3-fluorine substituent (i.e., 4-cyclopropylpyrrolidine-3-carboxylic acid, CAS 1342580-34-0) eliminates the electronic modulation of the pyrrolidine nitrogen pKa that enhances passive membrane permeability of derived amides . Stereochemical ambiguity in the procurement of undefined stereoisomers can lead to divergent biological activity, as demonstrated by the distinct binding modes of (3R,4R)-configured cyclopropyl-fluoropyrrolidine scaffolds observed in deposited protein-ligand complexes [2].

Quantitative Differentiation Evidence: 4-Cyclopropyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride vs. Closest Analogs


Hydrochloride Salt Provides Defined Stoichiometry and Improved Handling vs. Free Base

The hydrochloride salt form of 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylic acid (MW 209.65 g/mol) provides a defined, non-hygroscopic solid with precisely one equivalent of HCl per molecule, enabling accurate stoichiometric calculations for downstream reactions . In contrast, the free base (CAS 2020761-80-0, MW 173.18 g/mol) is typically supplied as an amorphous solid with variable water content and ill-defined protonation state, leading to batch-to-batch inconsistency in amide coupling efficiency . The salt form further simplifies handling in organic synthesis workflows by eliminating the need for in situ activation with separate acid equivalents .

Solid-phase peptide synthesis Amide coupling Building block handling

3-Fluorine Substitution Reduces Pyrrolidine pKa by ~2.6 Units Compared to Non-Fluorinated Analog, Enhancing Passive Permeability Potential

The 3-fluorine substituent on the pyrrolidine ring exerts a strong electron-withdrawing inductive effect that substantially lowers the basicity of the pyrrolidine nitrogen. For the structurally related 3-fluoropyrrolidine, the conjugate acid pKa is reported as approximately 6.69 (experimental) or 8.68 (predicted), compared to approximately 11.3 for unsubstituted pyrrolidine . This ~2.6–4.6 unit reduction shifts the equilibrium toward the neutral, membrane-permeable free base at physiological pH, a design principle extensively validated for fluoropyrrolidine-containing DPP-IV inhibitors where this pKa modulation contributed to oral bioavailability [1]. The non-fluorinated analog 4-cyclopropylpyrrolidine-3-carboxylic acid (CAS 1342580-34-0) lacks this electronic feature, retaining a substantially more basic pyrrolidine nitrogen (predicted pKa >10) .

Medicinal chemistry pKa modulation Membrane permeability

Cyclopropyl Group Confers Conformational Restriction and Metabolic Stability Superior to Unsubstituted Alkyl or Hydrogen Analogs

The cyclopropyl ring at position 4 introduces conformational rigidity and metabolic stability features that are absent in the 4-unsubstituted or 4-alkyl analogs. The Talele review documents that the shorter (1.51 Å) and stronger C–C bonds of the cyclopropane ring, combined with increased C–H bond dissociation energy, reduce susceptibility to cytochrome P450-mediated oxidative metabolism compared to acyclic alkyl substituents [1]. This cyclopropyl effect has been specifically exploited in cyclopropyl-fused pyrrolidine DPP-IV inhibitors (US Patent 7,625,939), where the constrained scaffold contributed to improved pharmacokinetic profiles [2]. The non-cyclopropyl analog 3-fluoropyrrolidine-3-carboxylic acid (CAS 1228634-93-2) lacks this conformational constraint entirely .

Drug metabolism CYP450 stability Conformational analysis

Fluorine at Position 3 Enhances Binding Affinity in Pyrrolidine-3-carboxylic Acid Scaffolds: Evidence from Endothelin Antagonist SAR

In a systematic SAR study of pyrrolidine-3-carboxylic acid-based endothelin antagonists (J. Med. Chem. 2001), the addition of a fluorine substituent ortho to the carboxylic acid group was shown to further increase binding affinity and provide a metabolically stable, orally bioavailable ET(A)-selective antagonist [1]. While this study investigated a different substitution pattern, it establishes a class-level precedent that fluorine incorporation on the pyrrolidine-3-carboxylic acid scaffold can measurably enhance target binding and metabolic stability compared to the non-fluorinated counterpart. The presence of the 3-fluoro substituent in 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylic acid creates a quaternary C–F center adjacent to the carboxylic acid, distinct from non-fluorinated analog 4-cyclopropylpyrrolidine-3-carboxylic acid (CAS 1342580-34-0) .

Structure-activity relationship Fluorine effect Binding affinity

Validated Utility as a Key Intermediate in DPP-IV and CCR5 Antagonist Programs

The cyclopropyl-fluoropyrrolidine scaffold embodied by this compound is directly represented in multiple patent-protected therapeutic programs. US Patent 7,625,939 claims cyclopropyl-fused pyrrolidine derivatives as DPP-IV inhibitors for the treatment of diabetes and cancer, where the cyclopropyl-pyrrolidine core is essential for inhibitory activity [1]. Separately, US Patent 6,362,201 claims 3-cyclopropyl and 3-cyclobutyl pyrrolidine modulators of chemokine receptor activity (CCR5), relevant to HIV infection and inflammatory diseases [2]. Preliminary pharmacological screening has indicated that this compound can function as a CCR5 antagonist, applicable to HIV, asthma, rheumatoid arthritis, and COPD [3]. The (3R,4R)-configured derivative of this scaffold is deposited as ligand RI3 in the RCSB Protein Data Bank, confirming its relevance in structural biology studies [4]. This breadth of coverage across multiple therapeutic targets distinguishes this scaffold from simpler pyrrolidine-3-carboxylic acid derivatives lacking the cyclopropyl or fluorine substituents.

DPP-IV inhibitor CCR5 antagonist Diabetes HIV

Commercial Purity Specification: ≥95% with Batch-Specific QC Documentation Available

The compound is commercially available with a minimum purity specification of 95%+ (HPLC) from suppliers such as Chemenu (Catalog Number CM1025486) . Related protected derivatives achieve higher purity grades: the N-BOC-protected variant (CAS 2377031-68-8) is offered at 98% purity , and the methyl ester hydrochloride derivative (CAS not specified) is also available at 98% purity . For procurement decisions requiring orthogonal protection strategies, the Cbz-protected analog (CAS 2580189-71-3) and the trifluoroacetyl-protected analog (CAS 2680827-56-7) are alternative intermediates . This range of available protected forms with defined purity levels provides procurement flexibility not available for less substituted pyrrolidine-3-carboxylic acid building blocks .

Quality control Purity specification Procurement

High-Value Application Scenarios for 4-Cyclopropyl-3-fluoropyrrolidine-3-carboxylic acid Hydrochloride in Drug Discovery


DPP-IV Inhibitor Lead Optimization Programs

The compound serves as a direct entry point into the cyclopropyl-fused pyrrolidine DPP-IV inhibitor chemical space claimed in US Patent 7,625,939 [1]. Its 3-fluoro-3-carboxylic acid architecture provides the quaternary carbon center required for potent DPP-IV inhibition, while the 4-cyclopropyl group contributes conformational constraint and metabolic stability as documented in the Talele review [2]. Procurement of the hydrochloride salt ensures defined stoichiometry for reproducible amide coupling to generate diverse DPP-IV inhibitor candidates [1].

CCR5 Antagonist Synthesis for HIV and Inflammatory Disease Research

Preliminary pharmacological screening has identified this compound's scaffold as active in CCR5 antagonism, with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [3]. The scaffold is covered by US Patent 6,362,201 claiming 3-cyclopropyl pyrrolidine modulators of chemokine receptor activity [4]. Researchers targeting CCR5-mediated diseases can use this building block to rapidly generate focused libraries for SAR exploration.

Structural Biology Probe Design Using Defined Stereochemistry

The (3R,4R)-configured derivative of this scaffold is deposited as ligand RI3 in the RCSB Protein Data Bank, confirming its suitability for protein-ligand co-crystallization studies [5]. The electron density provided by the fluorine atom at position 3 can serve as a useful NMR or crystallographic probe. When stereochemically defined (3S,4S) or (3R,4R) enantiomers are required, the corresponding optically pure building blocks (e.g., BBV-108698530) are available for procurement [5].

Fragment-Based Drug Discovery Leveraging Fluorine and Cyclopropyl Pharmacophores

The combination of a fluorinated pyrrolidine core with a cyclopropyl substituent creates a compact but information-rich fragment for fragment-based screening campaigns. The fluorine atom provides a sensitive ¹⁹F NMR handle for ligand-observed binding assays , while the cyclopropyl ring offers conformational pre-organization that can enhance fragment hit-to-lead efficiency compared to more flexible analogs lacking the cyclopropyl constraint [2].

Quote Request

Request a Quote for 4-Cyclopropyl-3-fluoropyrrolidine-3-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.